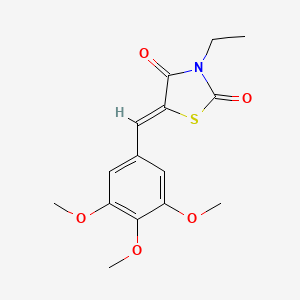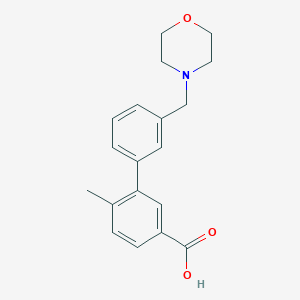![molecular formula C17H26N2O2 B3952489 N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide](/img/structure/B3952489.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide
説明
N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years for its cognitive-enhancing properties. It was first developed in Russia in the 1990s as a treatment for cognitive impairment and neurodegenerative disorders. Since then, it has been extensively studied for its potential use in improving memory, learning, and focus.
作用機序
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by increasing the activity of the neurotransmitter glutamate in the brain. Glutamate is involved in many cognitive processes, including memory and learning. By increasing its activity, Noopept may enhance these processes.
Biochemical and Physiological Effects:
Studies have shown that Noopept can increase the density of glutamate receptors in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, Noopept has been shown to have antioxidant and anti-inflammatory properties, which may help protect the brain from damage.
実験室実験の利点と制限
One advantage of using Noopept in lab experiments is its low toxicity and high potency. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on Noopept. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in improving cognitive function in healthy individuals. Additionally, there is interest in exploring the mechanisms underlying its cognitive-enhancing effects and developing more potent and selective compounds based on its structure.
科学的研究の応用
Noopept has been extensively studied for its potential use in treating cognitive impairment and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to improve memory, learning, and focus in healthy individuals. In addition, Noopept has been studied for its potential use in treating anxiety and depression.
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-7-8-14(6-2)17(21)18-15-9-11-16(12-10-15)19(4)13(3)20/h9-12,14H,5-8H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWPRHNYIOLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952416.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B3952422.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3952425.png)

![3-(4-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952443.png)
![1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B3952448.png)

![N-{[(4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3952467.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3952475.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952476.png)
![5-[2-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3952501.png)
![2-methyl-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3952511.png)
